molecular formula C11H16NO6P B5777023 Phosphonic acid, (hydroxy(3-nitrophenyl)methyl)-, diethyl ester CAS No. 50652-91-0

Phosphonic acid, (hydroxy(3-nitrophenyl)methyl)-, diethyl ester

Cat. No.: B5777023
CAS No.: 50652-91-0
M. Wt: 289.22 g/mol
InChI Key: XQHANJBMOMOBPM-UHFFFAOYSA-N
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Description

Phosphonic acid, (hydroxy(3-nitrophenyl)methyl)-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group bonded to a hydroxy(3-nitrophenyl)methyl group and two ethyl ester groups

Chemical Reactions Analysis

Types of Reactions: Phosphonic acid, (hydroxy(3-nitrophenyl)methyl)-, diethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitro group and the phosphonic acid moiety.

Common Reagents and Conditions: Common reagents used in the reactions of phosphonic acid derivatives include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or alcohols .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group can lead to the formation of nitroso or amino derivatives, while reduction can yield hydroxylamine or amine products .

Comparison with Similar Compounds

Phosphonic acid, (hydroxy(3-nitrophenyl)methyl)-, diethyl ester can be compared with other similar compounds such as aminophosphonic acids and organometallic phosphonic acids . These compounds share the phosphonic acid functional group but differ in their substituents and overall structure. The presence of the hydroxy(3-nitrophenyl)methyl group in this compound imparts unique properties, such as enhanced bioactivity and specific reactivity patterns .

List of Similar Compounds:
  • Aminophosphonic acids
  • Organometallic phosphonic acids
  • Phosphonopeptides
  • Phosphonodiamides

Properties

IUPAC Name

diethoxyphosphoryl-(3-nitrophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16NO6P/c1-3-17-19(16,18-4-2)11(13)9-6-5-7-10(8-9)12(14)15/h5-8,11,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHANJBMOMOBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C1=CC(=CC=C1)[N+](=O)[O-])O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16NO6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501036289
Record name Diethyl P-[hydroxy(3-nitrophenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501036289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809107
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

50652-91-0
Record name Diethyl P-[hydroxy(3-nitrophenyl)methyl]phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50652-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Toluenephosphonic acid, alpha-hydroxy-3-nitro-, diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050652910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, diethyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43451
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl P-[hydroxy(3-nitrophenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501036289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

m-Nitrobenzaldehyde (4.53 g, 30 mmol) was dissolved in diethyl phosphite (4.14 g, 30 mmol) under gentle heating. The solution was brought to room temperature and KF (8.7 g, 0.15 mole) was added with rapid stirring. After 30 min the mixture was suspended in CH2Cl2 (150 ml). The resultant suspension was filtered and the filtrate was concentrated under reduced pressure furnishing 8.57 g (99%) of 17 as a yellow colored solid, mp 93-95° C., IR (neat): 3750-3040, 1540, 1355, 1205 and 1050; 1H NMR (200 MHz, CDCl3): δ1.23 (6H, m), 4.10 (4H, m), 5.14 (1H, d, J=12 Hz), 5.94 (1H, s, OH) and 7.93 (4H, m); 13C NMR (50 MHz, CDCl3): δ17.6, 64.2, 64.9, 72.1, 122.4, 123.1, 129.3, 133.4, 139.8 and 148.3; HR-MS (EI): m/e 289.0715 (M+C11H16NO6P requires 289.0714).
Quantity
4.53 g
Type
reactant
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step One
Name
Quantity
8.7 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Phosphonic acid, (hydroxy(3-nitrophenyl)methyl)-, diethyl ester
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Reactant of Route 6
Phosphonic acid, (hydroxy(3-nitrophenyl)methyl)-, diethyl ester

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